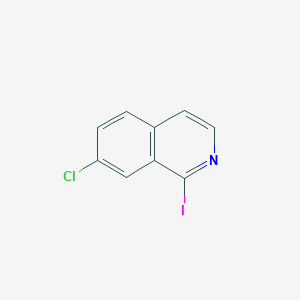

7-Chloro-1-iodoisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-chloro-1-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUCJZYCKDYKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline (B145761) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. nih.govwisdomlib.org This structural motif is present in a vast array of natural products, particularly alkaloids, and serves as a "privileged scaffold" in drug design. nih.govresearchgate.net The inherent properties of the isoquinoline ring system allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. wisdomlib.orgresearchgate.net

Isoquinoline derivatives have been successfully developed into therapeutic agents for a multitude of conditions, including cancer, microbial infections, and neurological disorders. nih.govresearchgate.netresearchgate.net The ability to readily modify the isoquinoline core at various positions allows chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its biological efficacy and pharmacokinetic profile. ontosight.ai This adaptability has cemented the isoquinoline scaffold's role as a vital component in the development of novel therapeutic agents. researchgate.net

The Strategic Advantage of Halogenation in Heterocyclic Chemistry

Halogenation, the process of introducing halogen atoms into a molecular structure, is a powerful and widely used strategy in the design of heterocyclic compounds. sigmaaldrich.commdpi.com The incorporation of halogens such as chlorine, bromine, and iodine can profoundly influence a molecule's physical, chemical, and biological properties. mdpi.comresearchgate.net

From a medicinal chemistry perspective, halogenation can enhance a compound's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its in vivo half-life. researchgate.net Furthermore, the introduction of halogens can improve membrane permeability, a critical factor for drugs targeting the central nervous system. researchgate.net In the realm of chemical synthesis, halogen atoms serve as versatile synthetic handles. sigmaaldrich.com They can act as leaving groups in nucleophilic substitution reactions or participate in a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures. sigmaaldrich.comsmolecule.com

The Research Rationale for 7 Chloro 1 Iodoisoquinoline

Regioselective Functionalization Approaches

Regioselective functionalization involves the introduction of specific chemical groups at defined positions on a pre-existing molecular scaffold. For the synthesis of this compound, this means starting with an isoquinoline core and selectively adding a chlorine atom at the C7 position and an iodine atom at the C1 position.

Halogenation of Pre-existing Isoquinoline Cores

Direct halogenation of the isoquinoline ring system is a primary strategy for introducing the required chloro and iodo substituents. The reactivity of the isoquinoline nucleus can be modulated to direct the halogenation to the desired positions.

A common method for functionalizing the C1 (or C2 in quinolines) position of nitrogen-containing heterocycles is through the activation of the corresponding N-oxide. researchgate.netresearchgate.net The formation of an isoquinoline N-oxide enhances the electrophilicity of the C1 position, making it susceptible to attack by nucleophilic halogenating agents. beilstein-journals.orgnih.gov

The process typically begins with the oxidation of the isoquinoline nitrogen to form the N-oxide. This intermediate can then be treated with a suitable halogenating reagent. For chlorination, reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride with triethylamine (B128534) are frequently employed. researchgate.net These reagents facilitate a deoxygenative halogenation, where the oxygen from the N-oxide is removed and a chlorine atom is installed at the C1 position. A similar strategy could be envisioned for iodination using an appropriate iodine source. This method is particularly effective as many alternative approaches for direct C-H functionalization can be challenging. mdpi.com The general applicability of this deoxygenative functionalization has been demonstrated for various substituents, including sulfonyl and triazolyl groups, on both quinoline (B57606) and isoquinoline N-oxides. beilstein-journals.orgnih.gov

An alternative approach involves the oxidative halogenation of more complex precursors like pyrrolo[2,1-a]isoquinolines. researchgate.netthieme-connect.com This method leverages a halogenation/aromatization cascade to generate the substituted isoquinoline core.

Researchers have developed selective chlorination and iodination reactions using a hydrogen iodide (HI) and dimethyl sulfoxide (B87167) (DMSO) based system. thieme-connect.com A chlorination/aromatization cascade can be initiated by reacting the pyrrolo[2,1-a]isoquinoline (B1256269) substrate at 150 °C with a chlorine source, such as nickel(II) chloride (NiCl₂). thieme-connect.com Conversely, iodination can be achieved under milder conditions, for example, by conducting the reaction with HI in a chlorobenzene (B131634) (PhCl) and DMSO solvent mixture at a lower temperature. thieme-connect.com The versatility of this system is further highlighted by the ability to tune the chemoselectivity with different additives, yielding various functionalized derivatives. thieme-connect.com This strategy has also been successfully applied to other electron-rich heteroarenes. acs.orgnih.gov

Table 1: Conditions for Oxidative Halogenation of Pyrrolo[2,1-a]isoquinolines

| Halogenation Type | Reagents | Temperature | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chlorination | HI (aq), NiCl₂·6H₂O, DMSO | 150 °C | Chlorinated/Aromatized Isoquinoline | Varies | thieme-connect.com |

| Iodination | HI, PhCl/DMSO | Lower Temp. | Iodinated Pyrroloisoquinoline | 55 | thieme-connect.com |

| Chlorination | HCl (aq), DMSO, HFIP | Ambient | Chlorinated Pyrroloisoquinoline | 23-99 | acs.orgnih.gov |

Chemical Transformations of 7-Chloroisoquinolin-1(2H)-one Derivatives

Another regioselective pathway begins with a precursor that already contains one of the required halogens, such as 7-chloroisoquinolin-1(2H)-one. This compound can be synthesized via modern catalytic methods, for instance, through a Cp*Co(III)-catalyzed redox-neutral reaction using N-chloroamides and vinyl acetate (B1210297) as an acetylene (B1199291) equivalent. acs.orgnih.gov This process has been shown to produce 7-chloroisoquinolin-1(2H)-one in a 61% yield. nih.gov

Once the 7-chloroisoquinolin-1(2H)-one is obtained, the task is to convert the C1-oxo group into an iodo group. This transformation can be achieved in a two-step sequence. First, the lactam functionality is converted into a better leaving group, such as a 1-chloro or 1-triflyloxyisoquinoline, by treating it with reagents like POCl₃ or triflic anhydride (B1165640), respectively. In the second step, this activated intermediate undergoes a nucleophilic substitution reaction with an iodide source, such as sodium iodide (NaI), to introduce the iodine atom at the C1 position, yielding the target this compound.

Table 2: Synthesis and Reactions of Halogenated Isoquinolin-1(2H)-ones

| Compound | Starting Materials | Method | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Chloroisoquinolin-1(2H)-one | N-chloro-3-chlorobenzamide, Vinyl Acetate | Cp*Co(III)-catalysis | 61 | nih.gov |

| 7-Bromoisoquinolin-1(2H)-one | N-chloro-3-bromobenzamide, Vinyl Acetate | Cp*Co(III)-catalysis | 63 | nih.gov |

| 6-Chloroisoquinolin-1(2H)-one | N-chloro-4-chlorobenzamide, Vinyl Acetate | Cp*Co(III)-catalysis | 80 | acs.orgnih.gov |

De Novo Synthesis Strategies for 1,7-Disubstituted Isoquinolines

De novo synthesis, or the construction of the isoquinoline ring system from acyclic precursors, offers high flexibility in introducing a wide array of substituents. This approach is particularly powerful for creating polysubstituted isoquinolines where regioselectivity is controlled by the choice of starting materials.

Modernized Traditional Cyclization Reactions

Classic methods for isoquinoline synthesis, such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, form the foundation of heterocyclic chemistry. acs.orgnumberanalytics.com Modern advancements have introduced transition metal-catalyzed reactions that offer milder conditions, greater efficiency, and broader substrate scope. numberanalytics.comnih.gov

Another significant advancement is the Larock isoquinoline synthesis, which involves the palladium-catalyzed cyclization of N-substituted-o-(1-alkynyl)benzaldimines with various coupling partners. acs.org This method is highly effective for producing 3,4-disubstituted isoquinolines. By carefully designing the benzaldimine precursor with a chlorine at the desired position and choosing a coupling partner that installs an iodo group, this method could theoretically be adapted to generate 1,7-disubstituted products. The development of asymmetric versions of these reactions further expands their utility in synthesizing chiral isoquinoline derivatives. acs.org

Bischler-Napieralski Reaction Modifications

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, traditionally involving the cyclization of a β-phenylethylamide using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) at elevated temperatures. organic-chemistry.org The reaction proceeds via an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. slideshare.net

Modern advancements have focused on developing milder and more efficient conditions to broaden the reaction's scope and improve functional group tolerance. nih.gov One significant modification involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. This system allows for low-temperature amide activation, followed by cyclodehydration upon warming, often resulting in short reaction times and high yields for a variety of substrates, including unactivated and halogenated N-phenethylamides. nih.gov Another mild approach utilizes a triphenyl phosphite-bromine system for the cyclization. organic-chemistry.org Research has also demonstrated the utility of an oxidative amidation–Bischler–Napieralski sequence to provide direct access to 1-benzoyl dihydroisoquinolines from open-chain precursors. aurigeneservices.com

| Reagent/Catalyst System | Substrate Type | Key Features | Reference |

| P₂O₅ or POCl₃ | β-phenylethylamides | Classical, harsh conditions | organic-chemistry.org |

| Trifluoromethanesulfonic anhydride / 2-chloropyridine | N-phenethylamides (activated and unactivated) | Mild conditions, short reaction times, broad scope | nih.gov |

| Triphenyl phosphite-bromine | N-phenethylamides | Mild access to 3,4-dihydroisoquinolines | organic-chemistry.org |

| Oxidative Amidation then POCl₃ | 2-Oxo-N-phenethyl-2-phenylacetamides | Access to 1-benzoyl dihydroisoquinolines | aurigeneservices.com |

Pictet-Spengler Reaction Improvements

The Pictet-Spengler reaction, discovered in 1911, is another fundamental method for creating the isoquinoline core structure. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. aalto.figoogle.com The versatility of this reaction has made it a staple in the synthesis of numerous alkaloids and pharmacologically active molecules. mdpi.com

Improvements to the Pictet-Spengler reaction have targeted greener processes, enhanced efficiency, and expanded substrate compatibility. A notable advancement is the use of recyclable heterogeneous acid catalysts, such as H+-montmorillonite clay, which can facilitate the reaction under solvent-free conditions with high efficiency and allow for catalyst recycling. sciengine.com Another key improvement involves the in situ generation of formaldehyde (B43269) from reagents like paraformaldehyde using a Lewis acid. This strategy avoids the use of aqueous formaldehyde solutions, which can deactivate the acid catalyst and complicate the reaction on a larger scale. google.com The reaction has also been successfully integrated into multi-component and tandem sequences, aligning with the principles of green chemistry by increasing molecular complexity in a single synthetic operation. mdpi.com

| Catalyst/Condition | Substrates | Key Improvement | Reference |

| Strong acids (classical) | β-arylethylamines, Aldehydes/Ketones | Foundational method | aalto.fi |

| H+-montmorillonite | Tryptamines, Aldehydes | Green, solvent-free, recyclable catalyst | sciengine.com |

| Lewis acid / CH₂O generating agent | Aryl N-sulfonylethylamines | In situ formaldehyde generation, avoids water | google.com |

| Chiral catalysts | β-arylethylamines, Aldehydes | Enantioselective synthesis | mdpi.com |

Pomeranz-Fritsch Reaction Advancements

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline ring system through the acid-mediated electrophilic cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) derivative and a 2,2-dialkoxyethylamine. mdpi.com While effective, the classical conditions often require strong acids and high temperatures.

A significant modern advancement is the integration of the Pomeranz-Fritsch reaction into multicomponent reaction (MCR) strategies. nih.govacs.org For example, a Ugi four-component reaction can be used to rapidly assemble a complex acyclic precursor, which then undergoes a post-cyclization step via the Pomeranz-Fritsch pathway. acs.org This Ugi/Pomeranz-Fritsch strategy allows for the creation of structurally diverse and novel isoquinoline scaffolds from simple building blocks in a highly convergent and step-economical fashion. nih.govacs.org These approaches showcase how classical name reactions can be powerfully combined with modern synthetic tools to expedite the discovery of new chemical entities. acs.org

| Strategy | Building Blocks | Key Advancement | Reference |

| Acid-mediated cyclization | Benzaldehydes, 2,2-dialkoxyethylamines | Classical synthesis of isoquinoline | mdpi.com |

| Ugi / Pomeranz-Fritsch sequence | Isocyanide, Aldehyde, Amine, Carboxylic Acid | Combination with MCR for rapid access to diverse scaffolds | acs.orgacs.org |

| Schlittler–Müller modification | Benzylamines, Glyoxal acetals | Alternative substrates for the reaction | mdpi.com |

Transition-Metal-Catalyzed Annulation and Cross-Coupling Strategies

The last few decades have seen the rise of transition-metal catalysis as a powerful tool for constructing heterocyclic systems like isoquinolines. These methods often offer higher efficiency, milder conditions, and broader functional group tolerance compared to classical approaches. bohrium.commdpi.com

C-H Functionalization-Based Cyclizations

Transition-metal-catalyzed C-H activation and functionalization has emerged as a highly atom- and step-economical strategy for isoquinoline synthesis. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as ortho-halogenated arenes, by directly activating a C-H bond on the aromatic ring. rsc.org The site of C-H activation is typically controlled by a directing group on the substrate.

Various metals, including rhodium (Rh), ruthenium (Ru), and cobalt (Co), have been successfully employed. bohrium.commdpi.com For instance, Rh(III) catalysts can mediate the oxidative annulation of aryl oximes with alkynes or alkenes to produce substituted isoquinolines or their N-oxides. researchgate.netrsc.org Similarly, benzimidates can undergo Rh(III)- or Co(III)-catalyzed C-H activation and subsequent cyclization with alkynes or other coupling partners. acs.orgrsc.org These reactions often proceed with high regioselectivity and tolerate a wide range of functional groups, providing rapid access to complex isoquinoline derivatives. rsc.org

| Catalyst System | Directing Group | Coupling Partner | Product Type | Reference |

| Rh(III) | Oxime | Alkenes | Isoquinolines | rsc.org |

| Rh(III) | Enamide | Sulfoxonium Ylides | Substituted Isoquinolines | rsc.org |

| Co(III) | Benzimidate | Alkynes | Substituted Isoquinolines | acs.org |

| Rh(III) | Benzimidate | Diazoketoesters | Isoquinolines | rsc.org |

Palladium-Catalyzed Larock Isoquinoline Synthesis

The Larock isoquinoline synthesis is a powerful palladium-catalyzed process that constructs 3,4-disubstituted isoquinolines. The reaction typically involves the palladium-catalyzed iminoannulation of internal alkynes with imines derived from o-iodobenzaldehydes. ub.edu A variation involves the coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization step. organic-chemistry.org This methodology provides excellent yields and high regioselectivity. ub.edu

A landmark advancement in this area is the recent development of the first asymmetric Larock isoquinoline synthesis. Reported in late 2024, this method employs a palladium acetate catalyst with a specific Walphos ligand (SL-W002-1) to achieve the synthesis of axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivity (up to 97.5:2.5 er) and high yields. acs.orgnih.gov This breakthrough overcomes the long-standing challenge of stereocontrol in this reaction, which was previously hampered by harsh reaction conditions and the strong coordinating ability of the isoquinoline product. acs.org

| Catalyst / Ligand | Substrates | Key Feature | Reference |

| Pd(OAc)₂, PPh₃, n-Bu₄NCl | o-Iodobenzaldehyde imine, Internal alkynes | Original regioselective synthesis of 3,4-disubstituted isoquinolines | ub.edu |

| Pd(PPh₃)₂Cl₂ then CuI | o-Iodobenzaldehyde imine, Terminal acetylenes | Two-step coupling/cyclization | organic-chemistry.org |

| Pd(OAc)₂ / Walphos SL-W002-1 | o-(1-Alkynyl)-benzaldimines, Aryl triflates | First asymmetric version; synthesis of axially chiral isoquinolines | acs.orgnih.gov |

Ruthenium-Catalyzed Methodologies

Ruthenium catalysts have gained significant interest for isoquinoline synthesis due to their lower cost compared to other precious metals and their unique reactivity. rsc.org Ruthenium-catalyzed reactions often proceed via C-H activation pathways and can be adapted for use in environmentally benign solvents. thieme-connect.comnih.gov

One prominent strategy involves the Ru(II)-catalyzed oxidative annulation of N-substituted benzamides with internal or unsymmetrical alkynes. acs.org The use of a directing group, such as an 8-aminoquinoline (B160924) moiety, facilitates the regioselective C-H cleavage to form a ruthenacycle intermediate, which then undergoes insertion of the alkyne and subsequent cyclization. acs.org Other innovative Ru-catalyzed methods include the annulation of N-Cbz hydrazones with internal alkynes via C–H/N–N bond activation, which can be performed rapidly using microwave irradiation in a green solvent like PEG. thieme-connect.com Furthermore, ruthenium has been used to catalyze the reaction of primary benzylamines with sulfoxonium ylides, using the free amine as the directing group to furnish isoquinolines without the need for an external oxidant. organic-chemistry.org

| Catalyst System | Substrates | Key Mechanism | Reference |

| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O | N-Quinolin-8-yl-benzamides, Alkynes | Oxidative annulation via bidentate directing group | acs.org |

| [RuCl₂(p-cymene)]₂ / PEG | N-Cbz hydrazones, Internal alkynes | C–H/N–N bond activation, green solvent | thieme-connect.com |

| [RuCl₂(p-cymene)]₂ | Primary benzylamines, Sulfoxonium ylides | C-H functionalization/annulation, oxidant-free | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ / Cu(OTf)₂ | Benzyl (B1604629) isocyanates, Diaryl alkynes | Intermolecular oxidative annulation | rsc.org |

| [Ru(OAc)₂(p-cymene)] / H₂O | Benzohydroxamic acids, Alkynes | C-H/N-O functionalization in water | nih.gov |

Advancements in the Synthesis of this compound and its Derivatives

The isoquinoline scaffold is a prominent structural motif in a wide array of natural products and synthetic compounds, many of which exhibit significant biological and pharmacological activities. researchgate.netacs.org The continuous pursuit of novel and efficient synthetic routes to access diverse isoquinoline derivatives remains a key focus in medicinal and organic chemistry. This article delves into specific catalyst-free, environmentally friendly, and asymmetric methodologies for the synthesis of isoquinoline derivatives, with a conceptual focus on how these methods could be applied to the synthesis of complex targets like this compound.

3 Catalyst-Free and Environmentally Benign Synthesis Protocols (Green Chemistry)

In line with the principles of green chemistry, recent research has emphasized the development of synthetic protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources. These approaches are not only environmentally responsible but often offer advantages in terms of operational simplicity and cost-effectiveness.

1 Ultrasound-Promoted Reactions

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through acoustic cavitation, which generates localized high pressures and temperatures, leading to enhanced reaction rates and yields. nih.govtandfonline.comresearchgate.net This technique often allows for the use of greener solvents, such as water, and can proceed under catalyst-free conditions.

A notable example is the catalyst-free, multi-component synthesis of pyrido[2,1-a]isoquinoline derivatives in water under ultrasonic irradiation at room temperature. nih.govdntb.gov.uaresearchgate.net This method involves the reaction of phthalaldehyde, methylamine, activated acetylenic compounds, alkyl bromides, and triphenylphosphine, affording excellent yields in short reaction times. nih.govresearchgate.net The key advantages of this approach include high atom economy, green reaction conditions, and an easy work-up procedure. dntb.gov.ua

Another study demonstrated the oxidation of quinolinium and isoquinolinium salts to their corresponding quinolones and isoquinolones using potassium tert-butylate in tert-butanol (B103910) under ultrasonic irradiation. tandfonline.com This method provides good to quantitative yields with significantly reduced reaction times and simplified work-up compared to traditional methods. tandfonline.com The application of ultrasound has also been explored in the synthesis of various other nitrogen-containing bicyclic heterocycles, highlighting its broad utility. mdpi.com

Table 1: Examples of Ultrasound-Promoted Synthesis of Isoquinoline Derivatives

| Starting Materials | Product Type | Conditions | Key Advantages |

| Phthalaldehyde, methylamine, activated acetylenic compounds, alkyl bromides, triphenylphosphine | Pyrido[2,1-a]isoquinoline derivatives | Water, room temperature, ultrasonic irradiation | Catalyst-free, excellent yields, short reaction time, green solvent. nih.govdntb.gov.ua |

| Isoquinolinium salts, potassium tert-butylate | Isoquinolones | tert-Butanol, ultrasonic irradiation | Shorter reaction times, easier work-up, good to quantitative yields. tandfonline.com |

| o-phenylenediamine, aryl aldehydes | 2-aryl benzimidazoles | MnO2, ethanol-water, ultrasonic irradiation | Efficient, high yields. mdpi.com |

2 PEG-Media Based Approaches

Polyethylene glycol (PEG) has gained significant attention as a green and recyclable reaction medium in organic synthesis. Its properties, such as being non-toxic, biodegradable, and having low volatility, make it an attractive alternative to conventional organic solvents. rsc.orgresearchgate.net

PEG-400 has been successfully utilized as both a solvent and a carbon synthon in the metal-free, peroxide-free synthesis of quinolines and methylquinolines. rsc.orgdntb.gov.uarsc.org A remarkable feature of this methodology is the ability to selectively produce either quinolines or methylquinolines from the same starting materials by simply altering the reaction conditions. rsc.orgrsc.org This approach avoids the use of expensive metal catalysts and hazardous oxidizers, offering a green and efficient route to these important N-heterocycles. rsc.org

Furthermore, PEG-400 has been shown to promote the one-step synthesis of N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles and 2-aminobenzophenone (B122507) in an aqueous methanol (B129727) solution, often in combination with visible light induction. nih.gov In some cases, PEG can also act as a catalyst, as seen in the synthesis of isoxazolyl pyridines and quinolines, where it facilitates C-C bond formation through sp3 C-H bond activation followed by a Michael addition. niscpr.res.in Ruthenium-catalyzed syntheses of isoquinolines in PEG-400 have also been reported, highlighting the medium's compatibility with metal catalysis while offering the benefits of a recyclable system. ajgreenchem.com

Table 2: PEG-Mediated Synthesis of Quinolines and Related Heterocycles

| Reactants | Product | PEG Type | Role of PEG |

| Same substrate under different conditions | Quinolines and Methylquinolines | PEG-400 | Reactant and solvent rsc.orgrsc.org |

| 3-acetyl-N-alkyl-2-chloroindoles, 2-aminobenzophenone | N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines | PEG-400 | Promoter nih.gov |

| 2-methyl quinoline, nitrostyrylisoxazoles | Isoxazolyl 2-arylpropyl quinoline | PEG-400 | Solvent and catalyst niscpr.res.in |

| Hydrazine, substituted alkynes | 1-Phenyl Isoquinoline derivatives | PEG-400 | Recyclable solvent ajgreenchem.com |

3 Metal-Free Conditions

The development of metal-free synthetic methods is highly desirable to avoid the costs and potential toxicity associated with metal catalysts. Several innovative metal-free approaches for the synthesis of isoquinoline and its derivatives have been reported.

One such method involves the three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide (using DABCO·(SO2)2 as a surrogate), and aryldiazonium tetrafluoroborates to produce sulfonylated indolo[2,1-a]isoquinolines. rsc.org This reaction proceeds under mild conditions and provides good to excellent yields. Another metal-free radical cascade cyclization of 2-aryl-N-acryloyl indoles with α-keto acids under an air atmosphere also yields valuable indolo[2,1-α]isoquinoline derivatives. rsc.org

A facile, one-pot synthesis of 3-aminoisoquinolines has been achieved through the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles under metal-free conditions. rsc.org This method demonstrates good functional group tolerance. Additionally, a transition metal-free Minisci-type acylation of isoquinolines using aldehydes, with tetrabutylammonium (B224687) bromide (TBAB) and potassium persulfate (K2S2O8), provides a novel route to acylated isoquinolines. nih.gov The dehydrogenation of tetrahydroisoquinolines to isoquinolines can also be accomplished under metal-free conditions using oxygen as a clean oxidant in N-methyl-2-pyrrolidone (NMP). scispace.com

An iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines has been developed to afford imidazo[1,5-a]quinolines in moderate to good yields under metal-free conditions. nih.gov

Advanced Spectroscopic Characterization and Computational Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to the unambiguous structural determination of organic molecules like 7-Chloro-1-iodoisoquinoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide key insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atom in the isoquinoline (B145761) ring. Protons on the pyridine (B92270) ring (positions 3 and 4) will likely appear at a lower field compared to those on the benzene (B151609) ring (positions 5, 6, and 8) due to the deshielding effect of the nitrogen atom. The proton at position 8 may experience further deshielding due to its proximity to the nitrogen atom's lone pair.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The carbons directly bonded to the electronegative chlorine and iodine atoms (C-7 and C-1, respectively) are expected to be significantly deshielded and thus appear at a lower field. The chemical shifts of the other carbon atoms will also be influenced by the substituent effects and the inherent electronic distribution of the isoquinoline ring system.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| H-3 | 7.5 - 7.8 | C-1 | 95 - 105 |

| H-4 | 8.0 - 8.3 | C-3 | 120 - 125 |

| H-5 | 7.8 - 8.0 | C-4 | 140 - 145 |

| H-6 | 7.6 - 7.8 | C-4a | 135 - 140 |

| H-8 | 8.2 - 8.5 | C-5 | 128 - 132 |

| C-6 | 127 - 130 | ||

| C-7 | 135 - 140 | ||

| C-8 | 129 - 133 |

Note: The predicted chemical shifts are estimations based on data from similar substituted isoquinoline and quinoline (B57606) compounds and may vary from experimental values.

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, providing valuable structural information. The nominal molecular weight of this compound is 289 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be characteristic. The weakest bond, the C-I bond, is likely to cleave first, leading to a prominent fragment ion corresponding to the loss of an iodine radical ([M-I]⁺). Subsequent fragmentations may involve the loss of a chlorine radical, a hydrogen cyanide (HCN) molecule from the pyridine ring, or other characteristic cleavages of the isoquinoline core.

Expected Fragmentation Pattern of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Identity |

|---|---|---|

| [M]⁺ | 289/291 (isotope pattern for Cl) | Molecular ion |

| [M-I]⁺ | 162/164 (isotope pattern for Cl) | Loss of Iodine |

| [M-Cl]⁺ | 254 | Loss of Chlorine |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations. The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1300 - 1350 |

| C-Cl Stretch | 700 - 800 |

Electronic and Vibrational Spectroscopy Applications

Electronic and vibrational spectroscopy are utilized to understand the electronic transitions and bonding within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, an aromatic heterocyclic compound, is expected to exhibit multiple absorption bands corresponding to π → π* transitions. The extended conjugation of the isoquinoline system will result in absorptions in the UV region. The presence of the chloro and iodo substituents may cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted isoquinoline.

Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~220-250 |

| π → π* | ~270-300 |

Far-Infrared and Terahertz Spectroscopy for Conformational Dynamics

Far-infrared and terahertz (THz) spectroscopy are advanced techniques used to probe low-frequency vibrational modes in molecules (typically below 200 cm⁻¹). nih.gov These vibrations correspond to large-scale, collective motions of the molecular skeleton, such as torsional modes and other motions that define a molecule's conformational dynamics and flexibility. dtic.milnih.gov An analysis of this compound using these methods would provide critical insights into its structural pliancy.

Advanced Computational Chemistry Modalities

Computational chemistry provides theoretical methods to predict and analyze the properties of molecules, offering a powerful complement to experimental techniques.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov It is widely employed to predict molecular geometries, spectroscopic properties, and reactivity. dergipark.org.triosrjournals.org

Geometry Optimization and Electronic Structure Analysis

A primary application of DFT is geometry optimization, a process that calculates the most stable three-dimensional arrangement of atoms in a molecule—its ground-state equilibrium geometry. nih.gov For this compound, this calculation would yield precise values for all bond lengths, bond angles, and dihedral angles. Such a study would likely be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to ensure accuracy. iosrjournals.orgeurjchem.com

Following optimization, an analysis of the electronic structure would describe the distribution of electrons within the molecule. This includes generating molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing clues to its intermolecular interactions. eurjchem.com Despite the utility of this method, published DFT geometry optimization and electronic structure analyses specifically for this compound were not found.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective at predicting various spectroscopic parameters. acs.org For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net While experimental IR data for a related compound, 5-Chloro-7-iodo-8-quinolinol, is available, specific predicted spectroscopic parameters for this compound are absent from the literature. nist.gov Such calculations would typically involve scaling the computed frequencies to correct for anharmonicity and limitations of the theoretical model. dergipark.org.tr

Analysis of Global Reactivity and Stability

The stability and reactivity of a molecule can be assessed using global reactivity descriptors derived from DFT calculations. researchgate.netmdpi.com These descriptors are calculated from the energies of the Frontier Molecular Orbitals (FMOs). Key parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge. researchgate.net

These values provide a quantitative framework for understanding the molecule's kinetic stability and general reactivity. nih.govmdpi.com A DFT study on this compound would produce a table of these descriptors, allowing for comparisons with other related compounds. However, no such analysis for this compound has been reported.

| Descriptor | Formula | Description | Calculated Value for this compound |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. | Data not available |

| Chemical Softness (S) | 1 / η | Measure of molecular polarizability. | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons. | Data not available |

| Chemical Potential (μ) | -χ | Electron escaping tendency. | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. | Data not available |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.orgepfl.ch It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com

An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO across the molecule. This would identify the specific atoms or regions most susceptible to nucleophilic or electrophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov While this is a powerful predictive tool, a specific FMO analysis for this compound is not documented in the scientific literature.

| Parameter | Description | Calculated Value for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | Data not available |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and analyze intramolecular interactions. wikipedia.orgwisc.eduq-chem.com It provides a localized, Lewis-like description of bonding, allowing for the investigation of charge transfer between filled (donor) and empty (acceptor) orbitals. wikipedia.orgnih.gov This analysis is particularly useful for understanding the stability conferred by electron delocalization and intramolecular charge transfer (ICT) phenomena. nih.govresearchgate.net

In the this compound molecule, the presence of electronegative halogen atoms (chlorine and iodine) attached to the isoquinoline ring system creates a potential for significant intramolecular charge transfer. The isoquinoline core, a nitrogen-containing heteroaromatic compound, can act as an electron-accepting unit due to its extended π-conjugation and electron-deficient nature. nih.gov The lone pairs of electrons on the nitrogen and halogen atoms, as well as the π-electrons of the aromatic system, can act as donor orbitals. Conversely, the antibonding orbitals (σ* or π*) associated with the carbon-halogen and carbon-nitrogen bonds can serve as acceptor orbitals.

A theoretical NBO analysis of this compound would likely reveal the specific pathways and magnitudes of charge delocalization. The results, summarized in a table of donor-acceptor interactions, would highlight the most significant charge transfer routes within the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N2 | π* (C1-C9) | Value | Lone Pair -> π |

| LP (1) N2 | π (C3-C4) | Value | Lone Pair -> π |

| π (C5-C6) | π (C7-C8) | Value | π -> π |

| π (C9-C10) | π (C5-C10) | Value | π -> π |

| LP (3) Cl12 | σ (C6-C7) | Value | Lone Pair -> σ |

| LP (3) I11 | σ (C1-C9) | Value | Lone Pair -> σ* |

Note: The E(2) values in the table are hypothetical and represent typical stabilization energies for such interactions in similar halogenated heterocyclic systems.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. github.io In drug discovery, MD simulations are invaluable for investigating the stability and dynamics of a ligand bound to its biological target, such as a protein or enzyme. researchgate.netunibo.itdntb.gov.ua This method provides detailed insights into the binding mechanisms, conformational changes, and the nature of interactions that stabilize the ligand-target complex. nih.goveurekaselect.commdpi.com

For this compound, MD simulations can be employed to explore its potential as an inhibitor for a specific biological target. The process typically begins with molecular docking, where the compound is computationally placed into the binding site of the target protein. researchgate.netnih.govsemanticscholar.orgnih.gov This initial complex is then subjected to MD simulation in a simulated physiological environment (e.g., a water box with ions). mdpi.com

During the simulation, several parameters are monitored to assess the stability of the complex:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is stable. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher fluctuations can indicate flexible regions of the protein, while residues in the binding site interacting with the ligand are expected to show lower fluctuations, indicating stable binding. researchgate.net

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and the protein are analyzed. Persistent hydrogen bonds are crucial for strong and specific binding. nih.gov

Studies on various isoquinoline derivatives have successfully used MD simulations to validate docking results and confirm the stability of ligand-protein complexes, for instance, in the context of inhibiting the SARS-CoV-2 main protease. nih.goveurekaselect.comresearchgate.net These simulations reveal key amino acid residues that are pivotal for the interaction and help in understanding the structural basis for the ligand's activity. researchgate.net

| Simulation Parameter | Significance in Ligand-Target Interaction Analysis |

|---|---|

| RMSD of Protein-Ligand Complex | Indicates the overall stability of the binding over time. Low, stable values suggest a stable complex. |

| RMSF of Protein Residues | Highlights flexible and rigid regions of the protein. Low fluctuations for binding site residues suggest stable ligand interaction. |

| Number of Hydrogen Bonds | Quantifies a key type of interaction for binding affinity and specificity. A consistent number of H-bonds indicates stable binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein. Significant changes can indicate ligand-induced conformational changes. |

| Solvent Accessible Surface Area (SASA) | Measures the exposure of the complex to the solvent. A decrease can indicate the ligand binding into a buried pocket. |

Quantum Chemical Descriptors for Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which are used to predict its physicochemical properties and biological activity. researchgate.netdntb.gov.uarasayanjournal.co.in These descriptors form the basis of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Density Functional Theory (DFT) is a common method for calculating these descriptors with good accuracy. nih.govresearchgate.netdergipark.org.tr

For this compound, several key quantum chemical descriptors can be calculated to understand its reactivity and electronic characteristics:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net For this compound, negative potential is expected around the nitrogen and halogen atoms, indicating sites for electrophilic attack or hydrogen bonding.

Computational studies on related compounds, such as 1-chloroisoquinoline (B32320) and 5-Chloro-7-Iodoquinolin-8-ol, have utilized these descriptors to predict reactivity and interpret spectroscopic data. researchgate.netsid.ir The presence of both chloro and iodo substituents in this compound is expected to significantly influence these descriptors, modulating the molecule's electronic properties and potential for biological activity. nih.govrsc.orgnih.gov

| Quantum Chemical Descriptor | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and strength of intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for nucleophilic and electrophilic attack and hydrogen bonding. |

Applications and Bioactivity of 7 Chloro 1 Iodoisoquinoline and Halogenated Isoquinoline Derivatives

Medicinal Chemistry and Drug Discovery

The isoquinoline (B145761) framework, a structural isomer of quinoline (B57606) composed of a fused benzene (B151609) and pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net This designation is attributed to its architectural versatility and its ability to serve as a fundamental template for designing new drugs that can interact with a wide range of biological targets. nih.govresearchgate.net The structural diversity and therapeutic importance of isoquinoline-rooted molecules make them a significant focus in modern drug development. nih.gov Found extensively in bioactive alkaloids and synthetic therapeutic agents, these derivatives have a well-documented history of wide-ranging pharmacological activities. benthamdirect.comresearchgate.net Their utility is not confined to pharmaceuticals, as they also find applications in agrochemicals and dyes. researchgate.net The continuous research into isoquinoline scaffolds offers new opportunities in medicinal and bioorganic chemistry, underscoring their crucial role in the discovery of novel bioactive compounds. nih.govbenthamdirect.com

Derivatives of the isoquinoline core exhibit a vast array of pharmacological activities, making them a subject of intense study for potential therapeutic applications. wisdomlib.org These biological characteristics are broad, spanning treatments for tumors, infections, and inflammatory conditions, among others. benthamdirect.com The inherent bioactivity of the isoquinoline nucleus has been leveraged to develop compounds with anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. nih.govsemanticscholar.org

Isoquinoline derivatives represent a significant source of novel anticancer agents, exerting their effects through various mechanisms. nih.govresearchgate.net Research has demonstrated that these compounds can induce cell death in numerous cancer cell lines, often through processes like apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.govresearchgate.net

In one study, a library of 533 new isoquinoline derivatives was synthesized and tested for antiproliferative activity against human SKOV3 ovarian cancer cells. nih.gov Two compounds, B01002 and C26001, were found to inhibit cancer cell proliferation in a concentration-dependent manner. nih.gov Further in vivo testing in a xenograft mouse model showed that both compounds induced significant tumor growth delay and reduction. nih.gov

Another class of isoquinoline-related compounds, the lamellarins, which are based on a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, have shown potent cytotoxicity against a wide range of cancer cell lines. rsc.org Several lamellarin derivatives exhibited cytotoxicity values in the nanomolar range against various tumor cells. rsc.org The anticancer effects of isoquinoline alkaloids are also linked to their ability to bind to nucleic acids, disrupt microtubular structures, and inhibit tubulin polymerization. semanticscholar.orgnih.gov

| Compound/Derivative Class | Cancer Cell Line | Observed Activity | Source |

|---|---|---|---|

| B01002 | SKOV3 (Ovarian) | IC50 of 7.65 µg/mL; 99.53% tumor reduction in vivo | nih.gov |

| C26001 | SKOV3 (Ovarian) | IC50 of 11.68 µg/mL; 84.23% tumor reduction in vivo | nih.gov |

| Lamellarin D | Various tumor cells | Cytotoxicity in the nanomolar range (38–110 nM) | rsc.org |

| Lamellarin K | Various tumor cells | Cytotoxicity in the nanomolar range (38–110 nM) | rsc.org |

| Lamellarin M | Various tumor cells | Cytotoxicity in the nanomolar range (38–110 nM) | rsc.org |

| 7-Chloroquinolinehydrazones | NCI-60 panel | Good cytotoxic activity with submicromolar GI50 values | nih.gov |

The isoquinoline scaffold is integral to numerous compounds exhibiting potent antimicrobial properties, including antibacterial, antifungal, and antiviral activities. researchgate.netwisdomlib.orgsemanticscholar.org These derivatives have been investigated as alternatives to traditional antimicrobial agents, particularly in the face of growing antibiotic resistance. nih.gov

A study focused on developing novel antimicrobial isoquinoline compounds resulted in the synthesis of various functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs). nih.gov Several of these compounds, particularly halogenated derivatives, exhibited high and broad-range bactericidal activity. nih.gov For instance, a fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates showed remarkable bactericidal effects. nih.gov Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, displayed the greatest antifungal activity. nih.gov

Further research into a new class of alkynyl isoquinoline compounds demonstrated strong bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.govmdpi.com Interestingly, modifying the halogen on the isoquinoline moiety (from chloro to fluoro) did not significantly alter the antibacterial activity, suggesting the halide group may not be critical for binding to the biological target in these specific bacterial strains. nih.gov Isoquinoline alkaloids have also been explored for their antiviral potential against a diverse range of viruses, including HIV. nih.govmdpi.com

| Compound/Derivative Class | Microbe Type | Observed Activity | Source |

|---|---|---|---|

| Fluorophenylpropanoate ester (13) | Bacteria | Remarkable bactericidal activity | nih.gov |

| Halogenated phenyl carbamates (17, 18) | Bacteria | Remarkable bactericidal activity | nih.gov |

| Chlorobenzoate ester (10) | Fungi | Greatest antifungal activity among tested compounds | nih.gov |

| Chlorophenylpropanoate ester (14) | Fungi | Greatest antifungal activity among tested compounds | nih.gov |

| Alkynyl isoquinolines (HSN584) | Gram-positive bacteria (MRSA, VRSA) | Strong bactericidal activity | nih.govmdpi.com |

| Papaverine | HIV | Effective ED50 value of 5.8 µM | nih.gov |

Isoquinoline alkaloids, found in various medicinal plants, have long been used in traditional medicine for their anti-inflammatory and analgesic effects. researchgate.netnih.govamerigoscientific.com Modern scientific investigation has validated these traditional uses, identifying specific compounds and their mechanisms of action. nih.gov

A study on the constituents of Hypecoum erectum led to the isolation of numerous isoquinoline alkaloids. nih.gov Pharmacological evaluation revealed that four major constituents significantly relieved carrageenan-induced paw edema in an animal model. nih.gov Furthermore, most of the isolated compounds displayed anti-inflammatory effects in vitro by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and/or tumor necrosis factor-α (TNF-α). nih.gov Some isoquinoline alkaloids are noted for their dual action, possessing both anti-inflammatory and antiviral properties, which could be beneficial in treating viral infections that involve a significant inflammatory response. nih.gov The anti-inflammatory effects of many isoquinoline derivatives have been documented, positioning them as potential therapeutic agents for various inflammatory conditions. nih.govresearchgate.netresearchgate.net

| Compound | Assay/Model | Observed Activity | Source |

|---|---|---|---|

| Protopine (20) | Carrageenan-induced paw edema | Significant relief of edema at 100 mg/kg | nih.gov |

| Oxyhydrastinin (27) | Acetic acid-stimulated writhing | Remarkably decreased number of writhings at 100 mg/kg | nih.gov |

| trans-benzindenoazepines (13) | LPS-activated macrophages | Inhibited secretion of IL-1β, comparable to dexamethasone | nih.gov |

| Protopine (20) | LPS-activated macrophages | Inhibited secretion of IL-1β, comparable to dexamethasone | nih.gov |

The diverse pharmacological effects of isoquinoline derivatives are often rooted in their ability to inhibit specific enzymes that play critical roles in disease processes. nih.gov This enzyme inhibition is a key mechanism behind their anticancer, anti-inflammatory, and other therapeutic activities. nih.govnih.gov

In the realm of cancer therapy, isoquinoline alkaloids have been shown to be effective inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov Certain hydroxy-substituted indolo[2,1-a]isoquinolines are known to disrupt microtubular structure by inhibiting tubulin polymerization. nih.gov A recent study synthesized and evaluated new tetrahydroisoquinoline derivatives as potential anticancer agents, finding them to be potent inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), two important targets in cancer treatment. nih.gov For example, compound 7e was identified as a potent CDK2 inhibitor with an IC50 of 0.149 µM, while compound 8d was a significant DHFR inhibitor with an IC50 of 0.199 µM. nih.gov Other studies have highlighted the ability of isoquinoline derivatives to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netnih.gov

| Compound/Derivative Class | Target Enzyme | Observed Activity (IC50) | Therapeutic Area | Source |

|---|---|---|---|---|

| Compound 7e (Tetrahydroisoquinoline) | CDK2 | 0.149 µM | Anticancer | nih.gov |

| Compound 8d (Tetrahydroisoquinoline) | DHFR | 0.199 µM | Anticancer | nih.gov |

| Berberrubine | Topoisomerase II | Induces enzyme-mediated DNA cleavage | Anticancer | nih.gov |

| Various Isoquinolines | Cyclooxygenase-2 (COX-2) | Inhibition of transcriptional activity | Anti-inflammatory | researchgate.netnih.gov |

| Compound 7d (Pyridine derivative) | α-glycosidase | 0.07 mM | Antidiabetic | mdpi.com |

| Compound 7d (Pyridine derivative) | α-amylase | 0.21 mM | Antidiabetic | mdpi.com |

Exploration of Diverse Pharmacological Activities

Neuroprotective and Neuropsychiatric Applications

Halogenated isoquinoline derivatives have demonstrated significant potential in the realm of neuroprotection and in addressing neuropsychiatric conditions, primarily through their interaction with dopamine (B1211576) receptors. Research into 1-benzyl-tetrahydroisoquinolines (THIQs), which are structurally related to isoquinolines, has revealed that halogen substitution plays a crucial role in modulating their affinity for D1-like and D2-like dopamine receptors. nih.gov

A study involving two series of halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines showed that these compounds exhibited high affinity for both D1 and D2 dopamine receptors in striatal membranes. nih.gov Interestingly, the position and nature of the halogen atom on the benzyl (B1604629) ring were found to be significant factors in determining this affinity. For instance, 2'-bromobenzyl and 2',4'-dichlorobenzyl substitutions on the THIQ scaffold resulted in compounds with nanomolar range Ki values, indicating strong binding to dopamine receptors. nih.gov This strong interaction with dopamine receptors, which are key components in the regulation of mood, cognition, and motor control, suggests the potential of these compounds in the development of treatments for neuropsychiatric disorders such as Parkinson's disease. nih.govresearchgate.net

While these compounds showed high receptor affinity, they did not inhibit dopamine uptake in striatal synaptosomes, indicating a specific mechanism of action that does not involve the dopamine transporter. nih.gov The neuroprotective potential of isoquinoline alkaloids, a broad class of compounds that includes halogenated derivatives, has also been noted, with studies highlighting their diverse pharmacological activities that could be harnessed for treating neurological conditions. rsc.org

Table 1: Dopamine Receptor Affinity of Halogenated 1-Benzyl-Tetrahydroisoquinoline Derivatives

| Compound Series | Substitution Pattern | Receptor Affinity (Ki) | Reference |

|---|---|---|---|

| Series 1 | 2'-bromobenzyl-THIQ | Nanomolar range | nih.gov |

| Series 2 | 2',4'-dichlorobenzyl-THIQ | Nanomolar range | nih.gov |

Antimalarial and Anti-HIV Activities

The isoquinoline scaffold, including its halogenated derivatives, has been a significant source of leads for the development of antimalarial and anti-HIV agents. The presence of a chlorine atom at the 7-position, as seen in the well-known antimalarial drug chloroquine (B1663885) (a 7-chloroquinoline), highlights the importance of halogenation in antimalarial activity. ird.frnih.gov This structural feature is often associated with the ability of these compounds to interfere with essential biological processes in the malaria parasite, Plasmodium falciparum. ird.fr For instance, some 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives, which share the 7-chloro heterocyclic motif, have shown in vitro antimalarial activity. ird.fr The mechanism of action for many quinoline-based antimalarials is thought to involve the inhibition of ferriprotoporphyrin biomineralization, a crucial detoxification process for the parasite. ird.fr

In the context of anti-HIV research, isoquinoline-based compounds have been developed as potent CXCR4 antagonists. nih.govmdpi.comnih.gov The CXCR4 receptor is a key co-receptor for HIV entry into host cells, making it an attractive target for antiviral therapy. nih.govmdpi.comnih.gov A series of isoquinoline derivatives bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety demonstrated excellent CXCR4 affinity and antagonism, with some compounds showing low nanomolar activity in inhibiting HIV-induced cytopathicity. nih.gov The structure-activity relationship studies in this area emphasize the importance of the isoquinoline core in designing effective anti-HIV agents. nih.gov Furthermore, aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline have shown anti-HIV activity in infected cells at submicromolar concentrations, suggesting that the halogenated quinoline scaffold can be a versatile platform for developing new antiviral treatments. mdpi.com

Table 2: Bioactivity of Halogenated Isoquinoline and Quinoline Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 7-Chloroquinoline-isatin conjugates | Plasmodium falciparum (W2 strain) | Antimalarial (IC50 = 0.22 µM for the most potent compound) | nih.gov |

| Isoquinoline-based CXCR4 antagonists | CXCR4 receptor | Anti-HIV (low nanomolar activity) | nih.gov |

| 7-Hydrazino-8-hydroxyquinoline-based aromatic hydrazones | HIV-1 in MT-4 infected cells | Anti-HIV (submicromolar concentrations) | mdpi.com |

| 7-Chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxides | Plasmodium falciparum | Antimalarial | ird.fr |

Structure-Activity Relationship (SAR) and Halogen Effects on Bioactivity

The biological activity of isoquinoline derivatives is significantly influenced by the presence, position, and nature of halogen substituents on the aromatic ring system. nih.govmdpi.commdpi.com Structure-activity relationship (SAR) studies have consistently shown that halogens can modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn affects its interaction with biological targets. drugdesign.org

In the case of dopaminergic halogenated 1-benzyl-tetrahydroisoquinolines, the halogen on the benzylic ring is a key determinant of affinity for dopamine receptors. nih.gov The introduction of a chlorine atom can enhance binding affinity by facilitating additional van der Waals interactions with the protein target. drugdesign.org Similarly, for quinazoline-based EGFR kinase inhibitors, the substitution with halogen atoms on the aniline (B41778) moiety can significantly increase inhibitory activity. mdpi.com For instance, 2,4-disubstitution with bulky halogen atoms enhanced activity against VEGFR2, while 3,4-disubstitution favored EGFR inhibition. mdpi.com

The type of halogen also plays a critical role. In a study of halogen-based 17β-HSD1 inhibitors, the binding affinity followed the trend F < Cl < Br < I, with iodine-derived compounds being the most potent. nih.gov This suggests that the larger and more polarizable iodine atom can form stronger halogen bonds with the protein's active site. nih.govdntb.gov.ua This principle is crucial in the rational design of potent inhibitors.

Furthermore, the position of the halogen is equally important. In 7-chloroquinoline (B30040) derivatives, the chlorine at the 7-position is a well-established feature for antimalarial activity. nih.gov SAR studies on substituted isoquinolin-1-ones as antitumor agents have also highlighted the impact of different substituents on their efficacy. nih.gov

Computational Approaches to Bioactivity Prediction (e.g., Molecular Docking, ADME Modeling)

Computational methods such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling are invaluable tools in the prediction and rationalization of the bioactivity of isoquinoline derivatives. researchgate.netmdpi.comresearchgate.net Molecular docking allows for the visualization of binding modes and the prediction of binding affinities between a ligand and its protein target, providing insights into the structure-activity relationships observed experimentally. researchgate.netcitedrive.com

For instance, molecular docking studies on halogen-substituted compounds targeting the 17β-HSD1 enzyme revealed a strong binding affinity, with a significant number of halogen interactions stabilizing the ligand-protein complex. nih.gov These in silico studies can predict the potential of halogen-derived compounds as inhibitors and help in understanding the contribution of different noncovalent interactions. nih.govmdpi.com Docking studies of novel isoquinoline derivatives in the COX-2 active site have been used to predict their binding modes and to rationalize their anti-inflammatory activity. researchgate.net

ADME modeling is crucial for predicting the pharmacokinetic properties of drug candidates, such as their bioavailability and potential toxicity. mdpi.comacs.org In silico prediction of properties like Caco-2 permeability, human intestinal absorption (HIA), and skin permeability helps in the early stages of drug discovery to select compounds with favorable pharmacokinetic profiles. mdpi.com For quinoline-based derivatives, ADME and toxicity properties have been computationally assessed to identify candidates with good drug-likeness. researchgate.net These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process for isoquinoline-based compounds. nih.govnih.gov

Design and Synthesis of Isoquinoline Conjugates and Hybrid Molecules

The design and synthesis of isoquinoline conjugates and hybrid molecules represent a strategic approach to developing new therapeutic agents with enhanced efficacy and potentially novel mechanisms of action. researchgate.netmdpi.com This strategy involves combining the isoquinoline scaffold with other pharmacologically active moieties to create a single molecule with multiple biological targets. future-science.comnih.gov

A variety of synthetic methodologies have been developed for the construction of diverse isoquinoline frameworks. nih.govorganic-chemistry.orgharvard.edu These methods often involve transition metal-catalyzed reactions, such as palladium-catalyzed coupling and cyclization reactions, which allow for the efficient synthesis of substituted isoquinolines. organic-chemistry.org For example, a palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes followed by a copper-catalyzed cyclization provides a versatile route to isoquinolines. organic-chemistry.org

The synthesis of hybrid molecules, such as 7-chloroquinoline-isatin conjugates, has been achieved through direct nucleophilic substitution or copper-mediated Mannich reactions. nih.gov These hybrids have shown promising antimalarial and antitubercular activities. nih.gov Similarly, the synthesis of 7-chloroquinoline-tethered sulfonamides and their nih.govresearchgate.netnih.gov-triazole hybrids has been reported as a strategy to develop new antimalarial agents. future-science.comnih.gov The design of such hybrid molecules often aims to exploit the synergistic effects of the combined pharmacophores. nih.gov The development of one-pot, multi-component reactions has further expanded the ability to rapidly generate libraries of complex isoquinoline-based molecules for biological screening. mdpi.com

Catalysis and Ligand Design

Chiral Ligands for Asymmetric Synthesis

The isoquinoline framework is a valuable scaffold for the design of chiral ligands used in asymmetric catalysis. researchgate.netthieme-connect.comacs.orgnih.govnih.gov Chiral ligands are essential for controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a chiral product. nih.govchimia.ch The development of efficient chiral ligands is a cornerstone of modern synthetic organic chemistry. organic-chemistry.org

Isoquinoline-containing ligands have been successfully employed in various asymmetric transformations. thieme-connect.com For example, chiral N-methyl-1-(8-quinolinyl)-1-(2-(R)-sec-butoxynaphthyl)-methylenimine ligands, which incorporate a quinoline moiety, have been used in phase-transfer catalyzed asymmetric alkylation reactions. thieme-connect.com The synthesis of such ligands often starts from halogenated quinolines or isoquinolines, which serve as versatile building blocks. thieme-connect.com

The rigidity and defined stereochemical environment provided by the isoquinoline scaffold can lead to high levels of enantioselectivity in metal-catalyzed reactions. acs.orgnih.gov The synthesis of chiral isoquinoline amine ligands and their application in asymmetric catalysis has been an active area of research. thieme-connect.com These ligands can coordinate with a metal center, creating a chiral environment that directs the approach of the substrate, thereby controlling the stereochemistry of the product. nih.gov The continuous development of novel isoquinoline-based chiral ligands is crucial for expanding the scope of asymmetric catalysis and enabling the efficient synthesis of complex chiral molecules. researchgate.netacs.orgnih.gov

Application in Homogeneous and Heterogeneous Catalysis

Halogenated isoquinolines, including 7-Chloro-1-iodoisoquinoline, are valuable substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules. The differential reactivity of various carbon-halogen bonds is a key feature that enables regioselective functionalization.

In dihalogenated isoquinolines such as this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions. This reactivity difference (C-I > C-Br > C-Cl) allows for selective cross-coupling at the C-1 position, leaving the chloro substituent at the C-7 position intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of polysubstituted isoquinolines with well-defined substitution patterns.

Table 1: Regioselective Cross-Coupling Reactions of Dihalogenated Heterocycles

| Heterocycle | Reaction Type | Catalyst System | Position of Primary Reaction | Reference Compound Type |

| 7-Chloro-4-iodoquinoline | Suzuki Coupling | Palladium Acetate (B1210297) | C-4 (Iodo position) | Dihaloquinolines |

| 2,8-diiodopurines | Sonogashira Coupling | Pd(PPh₃)₄ | C-2 | Dihalopurines |

| 2,4-dichloroquinoline | Sonogashira Coupling | Pd/C, CuI | C-2 | Dihaloquinolines |

This regioselectivity has been demonstrated in analogous heterocyclic systems. For instance, in the Suzuki cross-coupling of 7-chloro-4-iodoquinoline, the reaction occurs preferentially at the C-4 iodo-substituted position. Similarly, catalyst-controlled regioselective Sonogashira coupling of diiodopurines has been achieved, highlighting the ability to direct reactions to a specific halogenated site.

The primary catalytic applications for this compound would therefore involve:

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or vinyl groups at the C-1 position.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-substituted isoquinolines at the C-1 position.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Following the initial reaction at the C-1 position, the less reactive C-7 chloro group can be targeted for a second cross-coupling reaction under more forcing conditions, providing a pathway to dissymmetrically substituted isoquinoline derivatives. This makes this compound a highly useful and versatile precursor in synthetic organic chemistry.

Components in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as pore size, surface area, and functionality, can be tuned by judicious selection of the metal and organic linker. Halogenated organic ligands are increasingly being used in the design of MOFs to impart specific properties.

While there are no specific reports detailing the use of this compound as a ligand in MOF synthesis, its structural features suggest it could be a viable candidate. The nitrogen atom of the isoquinoline ring can coordinate to metal centers, and the halogen atoms can influence the framework's properties in several ways:

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine and iodine can affect the electronic structure of the MOF, which can be beneficial for applications in catalysis or as sensors.

Control of Intermolecular Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a role in the self-assembly of the framework and influence its final topology.

Enhanced Gas Adsorption: The incorporation of halogenated ligands has been shown to improve the gas uptake properties of some MOFs. nih.gov

The synthesis of MOFs using halogenated benzimidazolate-derived linkers has been reported to result in glass-forming behavior. nih.govuq.edu.au This indicates that the introduction of halogenated isoquinolines could lead to the formation of novel amorphous MOFs with unique properties.

Materials Science and Supramolecular Chemistry

Development of Luminescent Materials and Sensors

Isoquinoline and its derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by the introduction of various substituents. nih.govfao.org Halogenation is a common strategy to modify the emission characteristics of fluorophores.

Although the specific luminescent properties of this compound have not been extensively reported, studies on other isoquinoline derivatives provide insights into its potential. For example, some isoquinoline-3-amine derivatives are known to be fluorescent. nih.gov The emission maxima of isoquinoline derivatives can range from the near-ultraviolet to the visible region. nih.gov

The presence of heavy atoms like iodine in this compound could potentially lead to phosphorescence due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet excited state. This property is valuable for applications in areas such as bioimaging and sensing.

Furthermore, the isoquinoline scaffold can act as a binding site for metal ions or other analytes. Changes in the fluorescence or phosphorescence upon binding can be utilized for the development of chemical sensors.

Applications in Organic Electronics (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a class of solid-state lighting devices that utilize organic compounds as the emissive layer. The performance of an OLED is highly dependent on the properties of the organic materials used, including their charge transport capabilities and luminescence efficiency.

While there is no direct literature on the application of this compound in OLEDs, related halogenated quinoline derivatives have been investigated for this purpose. The introduction of halogen atoms can influence the electronic properties of the molecule, such as the HOMO and LUMO energy levels, which in turn affects charge injection and transport in an OLED device.

The rigid, planar structure of the isoquinoline core is beneficial for π-π stacking, which can facilitate charge transport. The tunability of the electronic properties through halogenation makes halogenated isoquinolines interesting candidates for further research as materials for various layers in an OLED, including the emissive layer, hole transport layer, or electron transport layer.

Corrosion Inhibition Properties

Quinoline and isoquinoline derivatives have been widely studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. jmaterenvironsci.comnajah.eduresearchgate.netbiointerfaceresearch.comasrjetsjournal.org Their inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.